![molecular formula C20H23NO12 B016186 [(2R,3R,4S,5R,6S)-3,4,5-triacétoxy-6-(4-nitrophénoxy)oxan-2-yl]méthyl acétate CAS No. 5987-78-0](/img/structure/B16186.png)
[(2R,3R,4S,5R,6S)-3,4,5-triacétoxy-6-(4-nitrophénoxy)oxan-2-yl]méthyl acétate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta-D-Glucopyranoside, 4-nitrophenyl, 2,3,4,6-tetraacetate, also known as Beta-D-Glucopyranoside, 4-nitrophenyl, 2,3,4,6-tetraacetate, is a useful research compound. Its molecular formula is C20H23NO12 and its molecular weight is 469.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality beta-D-Glucopyranoside, 4-nitrophenyl, 2,3,4,6-tetraacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about beta-D-Glucopyranoside, 4-nitrophenyl, 2,3,4,6-tetraacetate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Mesure de l'activité enzymatique
Ce composé est un substrat chromogène pour l'enzyme bêta-D-glucosidase. Il est utilisé pour mesurer l'activité de l'enzyme dans divers contextes de recherche et de diagnostic. Lorsque la bêta-D-glucosidase agit sur ce substrat, elle libère une fraction 4-nitrophénol, qui peut être quantifiée par son absorbance, ce qui fournit une mesure de l'activité enzymatique .
Essais biochimiques
Dans les essais enzymatiques biochimiques, ce composé sert de réactif essentiel. Il est utilisé pour étudier la cinétique de la bêta-D-glucosidase et d'autres glycosidases, qui sont importantes pour comprendre le métabolisme des glucides et le rôle de ces enzymes dans différents processus biologiques .
Analyse diagnostique in vitro
Le rôle du composé dans l'analyse diagnostique est important. Il est utilisé dans les essais qui déterminent les niveaux de glucosidase dans les fluides corporels, ce qui peut être indicatif de certaines maladies ou affections. Par exemple, une activité anormale de la bêta-glucosidase peut être associée à la maladie de Gaucher et à d'autres troubles métaboliques .
Recherche sur les inhibiteurs enzymatiques
Les chercheurs utilisent ce composé pour cribler les inhibiteurs potentiels de la bêta-D-glucosidase. Ceci est important dans le développement de nouveaux médicaments pour les maladies où l'activité de la glucosidase est un facteur, telles que le diabète et certaines infections virales .
Études de glycobiologie
En glycobiologie, l'étude des sucres et de leur rôle en biologie, ce composé est utilisé pour comprendre comment les sucres sont liés aux protéines et aux lipides et comment ces liaisons affectent les processus cellulaires et le développement des maladies .
Recherche agricole
En agriculture, le composé est utilisé pour étudier les enzymes végétales qui sont impliquées dans la défense contre les ravageurs. En comprenant ces enzymes, les chercheurs peuvent développer de meilleures stratégies de protection des cultures et améliorer la productivité agricole .
Surveillance environnementale
Les dérivés de bêta-D-glucopyranoside, y compris ce composé, peuvent être utilisés dans la surveillance environnementale pour détecter l'activité des glucosidases dans les échantillons de sol et d'eau. Cela permet d'évaluer l'activité microbienne et les niveaux de pollution potentiels dans l'environnement .
Objectifs éducatifs
Enfin, ce composé est souvent utilisé dans les milieux éducatifs pour enseigner aux étudiants les réactions catalysées par les enzymes. Il fournit une démonstration visuelle de l'activité enzymatique, ce qui est précieux pour comprendre les principes biochimiques de base .
Mécanisme D'action
Target of Action
The primary target of p-Nitrophenyl-2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside is the enzyme beta-D-glucosidase . This enzyme plays a crucial role in carbohydrate metabolism, specifically in the hydrolysis of glycosidic bonds in beta-D-glucosides .
Mode of Action
The compound acts as a substrate for beta-D-glucosidase . Upon interaction with the enzyme, it undergoes hydrolysis, resulting in the release of p-nitrophenol and acetyl-beta-D-glucopyranoside . The release of p-nitrophenol, a chromogenic product, allows for the measurement of enzyme activity .
Biochemical Pathways
The hydrolysis of p-Nitrophenyl-2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside by beta-D-glucosidase is part of the broader carbohydrate metabolism pathway . This process contributes to the breakdown and utilization of complex carbohydrates, impacting energy production and other downstream metabolic processes .
Pharmacokinetics
As a substrate for enzymatic reactions, its bioavailability would largely depend on the presence and activity of beta-d-glucosidase in the system .
Result of Action
The hydrolysis of p-Nitrophenyl-2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside by beta-D-glucosidase results in the release of p-nitrophenol, a chromogenic product, and acetyl-beta-D-glucopyranoside . This reaction can be used to measure the activity of beta-D-glucosidase, providing insights into carbohydrate metabolism .
Action Environment
The action, efficacy, and stability of p-Nitrophenyl-2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside would be influenced by various environmental factors, including pH, temperature, and the presence of other molecules that may interact with the compound or the enzyme . .
Analyse Biochimique
Biochemical Properties
The compound is known to act as a substrate for the enzyme beta-glucosidase . This enzyme cleaves the glycosidic bond in the compound, releasing glucose and 4-nitrophenol . The interaction between the compound and beta-glucosidase is a key step in certain metabolic pathways .
Cellular Effects
The compound’s effects on cells are primarily related to its role as a substrate for beta-glucosidase . The cleavage of the compound can influence cellular metabolism by contributing to the pool of free glucose within the cell .
Molecular Mechanism
The compound’s effects at the molecular level are largely due to its interaction with beta-glucosidase . The enzyme cleaves the glycosidic bond in the compound, releasing glucose and 4-nitrophenol . This reaction can influence gene expression and enzyme activity within the cell .
Temporal Effects in Laboratory Settings
It is known that the compound can be stably stored and used in biochemical assays .
Metabolic Pathways
The compound is involved in the metabolic pathway catalyzed by beta-glucosidase . This enzyme cleaves the glycosidic bond in the compound, contributing to the pool of free glucose within the cell .
Propriétés
IUPAC Name |
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO12/c1-10(22)28-9-16-17(29-11(2)23)18(30-12(3)24)19(31-13(4)25)20(33-16)32-15-7-5-14(6-8-15)21(26)27/h5-8,16-20H,9H2,1-4H3/t16-,17-,18+,19-,20-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEUISCKWILNFIL-OUUBHVDSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5987-78-0 |
Source


|
| Record name | beta-D-Glucopyranoside, 4-nitrophenyl, 2,3,4,6-tetraacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005987780 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



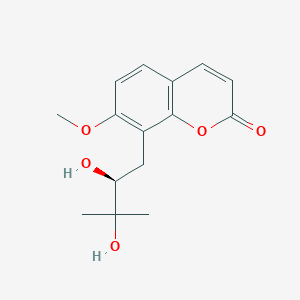
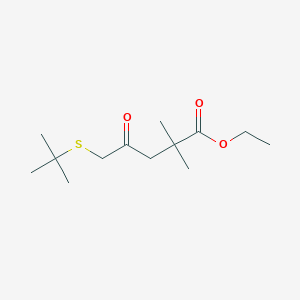
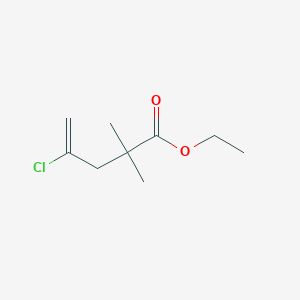
![1-(4-Chlorobenzyl)-1-[4-(isopropyl)phenyl]hydrazine, Hydrochloride](/img/structure/B16123.png)
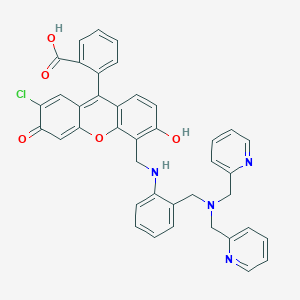

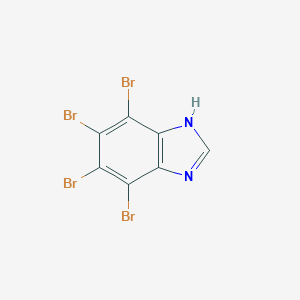
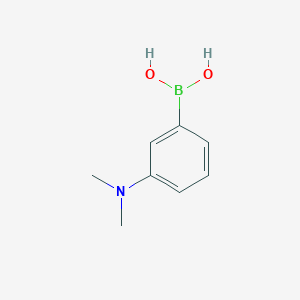


![(2R,3S,4S,5S,6R)-2-[(2R,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B16145.png)
